Ortho-Chlorine Substitution Enhances Hydrophobic Binding in ASCT2 Transporter Inhibition
In a systematic structure-activity relationship study of benzylproline derivatives, the 2-chlorobenzyl substituent increased apparent binding affinity to the ASCT2 transporter compared to unsubstituted benzyl and para-substituted analogs. The trend was attributed to enhanced hydrophobic interactions, with the most potent analog in the series achieving a Ki of 3 µM [1]. While a direct Ki for the Boc-protected form was not measured, the free amine (deprotected) scaffold is the pharmacologically active species, and the Boc group serves as a temporary protecting group that is removed prior to biological evaluation.
| Evidence Dimension | ASCT2 inhibitory potency (apparent binding affinity) |
|---|---|
| Target Compound Data | The deprotected 4-(2-chlorobenzyl)-L-proline scaffold exhibited increased binding affinity relative to unsubstituted and para-substituted analogs (exact Ki not reported for the 2-chloro derivative). |
| Comparator Or Baseline | Unsubstituted benzylproline and para-substituted benzylproline derivatives; the most potent compound in the series (not necessarily the 2-chloro analog) had Ki = 3 µM. |
| Quantified Difference | Qualitative improvement in binding; quantitative difference cannot be precisely stated without the specific Ki for the 2-chloro derivative. |
| Conditions | ASCT2 anion conductance inhibition assay using electrophysiological patch-clamp recording (Bioorg Med Chem Lett 2017). |
Why This Matters
The unique ortho-chloro substitution pattern is essential for achieving the desired hydrophobic pocket occupancy, making the compound irreplaceable for structure-guided optimization of ASCT2 inhibitors.
- [1] Singh K, et al. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(3):398-402. doi:10.1016/j.bmcl.2016.12.063 View Source
